molecular formula C14H9F3N2 B11767511 Benzimidazole, 5-phenyl-2-(trifluoromethyl)- CAS No. 89426-92-6

Benzimidazole, 5-phenyl-2-(trifluoromethyl)-

Cat. No.: B11767511
CAS No.: 89426-92-6
M. Wt: 262.23 g/mol
InChI Key: JYIRUKAOLZSQJQ-UHFFFAOYSA-N
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Description

Benzimidazole, 5-phenyl-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 5-phenyl-2-(trifluoromethyl)- typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out in a mixture of solvents under mild conditions, resulting in high yields of the desired product. Another method involves the condensation of diamines with in situ generated trifluoroacetonitrile, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The scalability of these methods allows for the production of large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 5-phenyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium metabisulphite, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the phenyl or trifluoromethyl positions.

Mechanism of Action

The mechanism of action of benzimidazole, 5-phenyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzimidazole, 5-phenyl-2-(trifluoromethyl)- is unique due to the presence of both the phenyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. These modifications make it a valuable compound for various research and industrial applications.

Properties

CAS No.

89426-92-6

Molecular Formula

C14H9F3N2

Molecular Weight

262.23 g/mol

IUPAC Name

6-phenyl-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)13-18-11-7-6-10(8-12(11)19-13)9-4-2-1-3-5-9/h1-8H,(H,18,19)

InChI Key

JYIRUKAOLZSQJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)C(F)(F)F

Origin of Product

United States

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